

In-Depth Technical Review of EB-42486 and Related LRRK2 Inhibitors

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Compound of Interest					
Compound Name:	EB-42486				
Cat. No.:	B15604318	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current literature on **EB-42486**, a potent inhibitor of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), and related compounds. The G2019S mutation in LRRK2 is a significant genetic risk factor for Parkinson's disease, making LRRK2 an attractive therapeutic target. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support ongoing research and drug development efforts in this field.

Core Compound Profile: EB-42486

EB-42486 is a novel, potent, and highly selective inhibitor of the G2019S-LRRK2 kinase.[1][2] Developed by Escape Bio, it has demonstrated significant potency in biochemical assays, positioning it as a valuable tool for studying the physiological and pathological roles of the G2019S LRRK2 mutation.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for **EB-42486** and a selection of related LRRK2 inhibitors to facilitate a comparative analysis.

Table 1: In Vitro Potency of LRRK2 Inhibitors



Compound	Target	IC50 (nM)	Assay Type	Reference
EB-42486	G2019S-LRRK2	< 0.2	Biochemical	[1]
EB-42168	G2019S-LRRK2	1.1	FRET-based (pS935-LRRK2)	[3]
WT-LRRK2	>100	FRET-based (pS935-LRRK2)	[3]	
MLi-2	G2019S-LRRK2	0.76	Enzymatic	[4]
WT-LRRK2	-	-		
GNE-7915	LRRK2	9	Enzymatic	[4]
DNL201	LRRK2	3	Cellular (potency)	[4]
LRRK2-IN-1	WT-LRRK2	13	Enzymatic	[4]
G2019S-LRRK2	6	Enzymatic	[4]	
TTT-3002	WT-LRRK2	-	-	[5]
G2019S-LRRK2	-	-	[5]	_
R1441C-LRRK2	-	-	[5]	
Sunitinib	WT-LRRK2	-	-	[6]
G2019S-LRRK2	-	-	[6]	
Crizotinib	G2019S-LRRK2	-	-	[7]
Abivertinib	WT-LRRK2	177.0	-	[8][9]
G2019S-LRRK2	410.3	-	[8][9]	
LY2023-001	G2019S-LRRK2	12.9	-	[9]

Table 2: Cellular Activity of LRRK2 Inhibitors

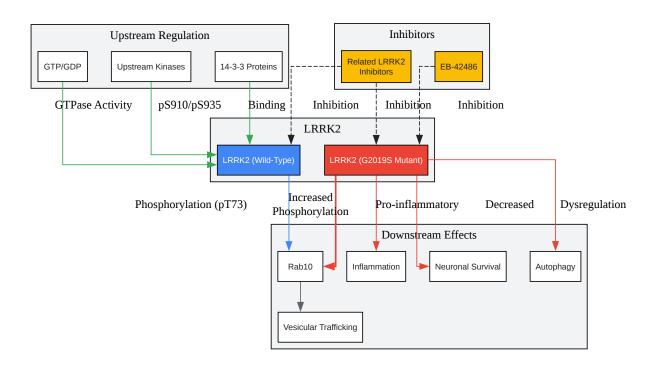


Compound	Cellular Target/Biomar ker	IC50 (nM)	Cell Line	Reference
EB-42168	pSer935-LRRK2 (G2019S Homozygous)	15-27	Patient-derived	[10]
pThr73-Rab10 (G2019S Homozygous)	30-64	Patient-derived	[10]	
MLi-2	pS935-LRRK2	1.4	-	[4]
TTT-3002	pS935-LRRK2	~10x more potent than LRRK2-IN-1	SH-SY5Y	[5]
LRRK2-IN-1	pS935-LRRK2	100	SH-SY5Y	[5]

LRRK2 Signaling Pathways

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[11] Its signaling network is complex and implicated in various cellular processes, including vesicular trafficking, autophagy, and inflammation. The G2019S mutation leads to hyperactivation of its kinase function, disrupting these pathways and contributing to neurodegeneration.





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Caption: LRRK2 signaling and points of inhibition.

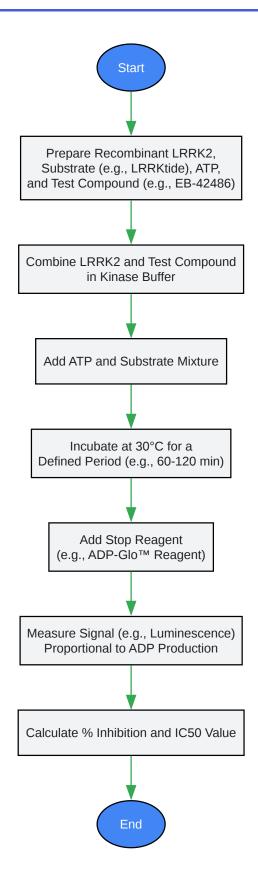
Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are outlines of key experimental protocols used in the characterization of **EB-42486** and related LRRK2 inhibitors.

In Vitro LRRK2 Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory potency of a compound on LRRK2 enzymatic activity.





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Caption: Workflow for an in vitro LRRK2 kinase assay.



Detailed Steps:

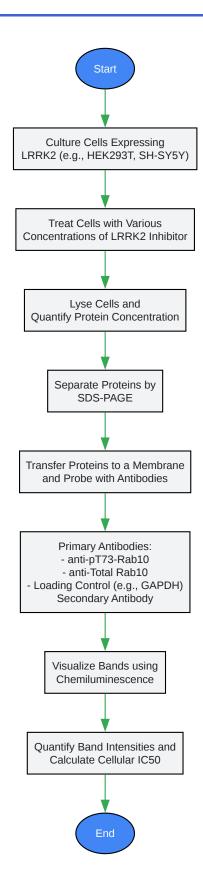
- Reagent Preparation:
 - Dilute recombinant LRRK2 (WT or G2019S) in kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).[12]
 - Prepare a synthetic peptide substrate, such as LRRKtide.
 - Prepare a stock solution of ATP.
 - Serially dilute the test compound (e.g., EB-42486) in DMSO.
- Reaction:
 - In a 384-well plate, add the diluted test compound.
 - Add the diluted LRRK2 enzyme.
 - Initiate the reaction by adding a mixture of the LRRKtide substrate and ATP.[12]
 - Incubate at room temperature for 120 minutes.[12]
- Detection:
 - Stop the reaction and deplete remaining ATP by adding a reagent like ADP-Glo™.[12]
 - Add a detection reagent to convert ADP to a luminescent signal.
 - Measure luminescence using a plate reader.
- Analysis:
 - Calculate the percentage of kinase activity relative to a DMSO control.
 - Plot the percentage of inhibition against the compound concentration to determine the IC50 value.



Cellular Assay for LRRK2 Activity (Western Blot for pRab10)

This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of its downstream substrate, Rab10.





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Caption: Workflow for pRab10 Western blot.



Detailed Steps:

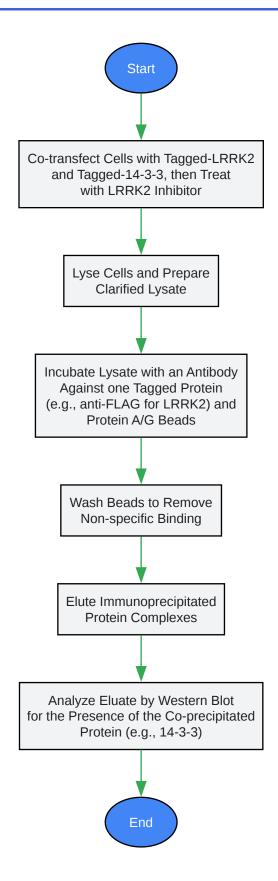
- Cell Culture and Treatment:
 - Plate cells (e.g., HEK293T or SH-SY5Y) and allow them to adhere.
 - Treat the cells with a range of concentrations of the LRRK2 inhibitor for a specified time (e.g., 2 hours).
- Cell Lysis and Protein Quantification:
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with primary antibodies against pT73-Rab10, total Rab10, and a loading control (e.g., GAPDH) overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Visualize the protein bands using an ECL substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the pT73-Rab10 signal to the total Rab10 signal and then to the loading control.
 - Plot the normalized data to determine the cellular IC50 of the inhibitor.



LRRK2 and 14-3-3 Binding Assay (Co-Immunoprecipitation)

This protocol is used to assess how LRRK2 inhibitors affect the interaction between LRRK2 and 14-3-3 proteins, which is regulated by the phosphorylation of LRRK2 at Ser910 and Ser935.





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